molecular formula C13H14N2 B2383044 (3-Methylphenyl)(pyridin-2-yl)methanamine CAS No. 58088-47-4

(3-Methylphenyl)(pyridin-2-yl)methanamine

Cat. No.: B2383044
CAS No.: 58088-47-4
M. Wt: 198.269
InChI Key: WVFDOYUFYUNJTM-UHFFFAOYSA-N
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Description

(3-Methylphenyl)(pyridin-2-yl)methanamine is an organic compound with the molecular formula C13H14N2 It consists of a 3-methylphenyl group and a pyridin-2-yl group attached to a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylphenyl)(pyridin-2-yl)methanamine typically involves the reaction of 3-methylbenzyl chloride with 2-aminopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methylphenyl)(pyridin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Bases like potassium carbonate and solvents like DMF are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Amine derivatives.

    Substitution: Various substituted amine derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Methylphenyl)(pyridin-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methylphenyl)(pyridin-3-yl)methanamine
  • (4-Methylphenyl)(pyridin-2-yl)methanamine
  • (3-Methylphenyl)(pyridin-4-yl)methanamine

Uniqueness

(3-Methylphenyl)(pyridin-2-yl)methanamine is unique due to the specific positioning of the methyl group on the phenyl ring and the pyridin-2-yl group. This unique structure can influence its reactivity and interaction with other molecules, making it distinct from its isomers and analogs.

Properties

IUPAC Name

(3-methylphenyl)-pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-10-5-4-6-11(9-10)13(14)12-7-2-3-8-15-12/h2-9,13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFDOYUFYUNJTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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